molecular formula C10H10ClNS B8512339 1-(6-Chloro-2-benzo[b]thienyl)ethylamine

1-(6-Chloro-2-benzo[b]thienyl)ethylamine

Cat. No. B8512339
M. Wt: 211.71 g/mol
InChI Key: KSQGUWGZPFFIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-benzo[b]thienyl)ethylamine is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloro-2-benzo[b]thienyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloro-2-benzo[b]thienyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(6-Chloro-2-benzo[b]thienyl)ethylamine

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

1-(6-chloro-1-benzothiophen-2-yl)ethanamine

InChI

InChI=1S/C10H10ClNS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-6H,12H2,1H3

InChI Key

KSQGUWGZPFFIAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(S1)C=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Subsequently, 2.7 g of the crude 6-chloro-2-(1-methoxyiminoethyl)benzo[b]thiophene obtained was dissolved in 10 ml of dimethoxyethane, and the resultant solution was added dropwise at room temperature to a suspension of 0.85 g of sodium borohydride in 20 ml of dimethoxyethane. After agitating for 5 minutes at the same temperature, a solution containing 4.26 g of a boron trifluoride.diethyl ether complex in 5 ml of dimethoxyethane was then added dropwise at room temperature. After stirring for 30 minutes at the same temperature, the mixture was stirred for an additional 2 hours under reflux. The mixture was then allowed to cool to room temperature, after which 10% hydrochloric acid was added, adjusting the mixture to a pH of 3-4. The dimethoxyethane layer was concentrated and combined with the water layer, and the pH was raised to 7-8 using sodium carbonate. Extraction was then performed using dichloromethane, and the dichloromethane layer was then washed with water, dried over anhydrous magnesium sulfate, filtered through FLORISIL®, and concentrated to yield 0.35 g of the desired product, a transparent viscous fluid (refractive index nD20 =1.5973).
Name
6-chloro-2-(1-methoxyiminoethyl)benzo[b]thiophene
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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